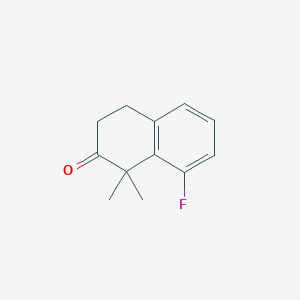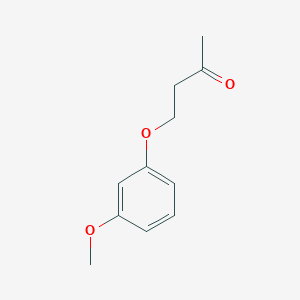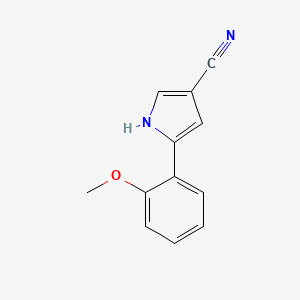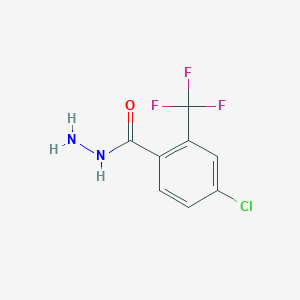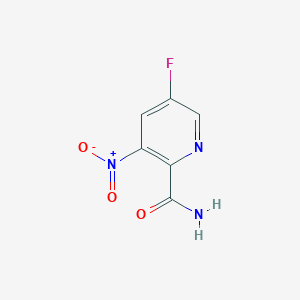
5-Fluoro-3-nitropicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-nitropicolinamide: is a fluorinated derivative of picolinamide, characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitropicolinamide typically involves the nitration of 5-fluoropyridine derivatives. One common method is the nitration of 5-fluoropyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-fluoro-3-nitropyridine is then converted to this compound through an amide formation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow reactors are often employed to ensure better control over reaction conditions, improved safety, and higher yields. The use of continuous-flow technology allows for efficient heat and mass transfer, reducing the formation of byproducts and enhancing the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-3-nitropicolinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Amino-3-nitropicolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-3-nitropicolinamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-nitropicolinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used anticancer drug with a fluorine atom at the 5th position of the uracil ring.
5-Fluoro-2-nitropyridine: Another fluorinated nitropyridine derivative with similar chemical properties.
Uniqueness: 5-Fluoro-3-nitropicolinamide is unique due to its specific substitution pattern on the pyridine ring. The combination of a fluorine atom and a nitro group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H4FN3O3 |
|---|---|
Poids moléculaire |
185.11 g/mol |
Nom IUPAC |
5-fluoro-3-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4FN3O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H,(H2,8,11) |
Clé InChI |
FXVRALBPKYWDTE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
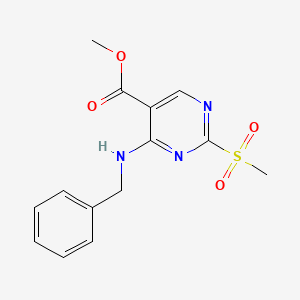
![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)
